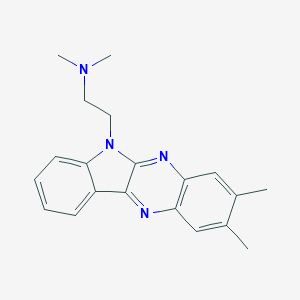![molecular formula C17H19NO3 B054187 N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide CAS No. 166526-96-1](/img/structure/B54187.png)
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide typically involves the reaction of 3-acetyl-7-methoxy-1-naphthylamine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthyl derivatives.
Applications De Recherche Scientifique
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide involves its interaction with melatonin receptors in the brain. The compound binds to these receptors, modulating their activity and influencing the release of neurotransmitters that regulate sleep and circadian rhythms . This interaction is mediated through specific molecular pathways that involve the activation or inhibition of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Methoxynaphthalen-1-yl)acetamide: Similar in structure but lacks the acetyl group.
N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide: Contains a dihydronaphthalene moiety instead of a naphthalene ring.
Uniqueness
N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is unique due to its specific acetyl and methoxy substitutions on the naphthalene ring, which confer distinct chemical and biological properties. These substitutions enhance its affinity for melatonin receptors and its potential therapeutic effects .
Propriétés
IUPAC Name |
N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDSMFIKZENOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)









